molecular formula C4H9ClO2S B13470748 1-Chloromethanesulfinyl-2-methoxyethane

1-Chloromethanesulfinyl-2-methoxyethane

Cat. No.: B13470748
M. Wt: 156.63 g/mol
InChI Key: BXGQKMRSBUGXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloromethanesulfinyl-2-methoxyethane is an organosulfur compound characterized by a sulfinyl group (S=O), a chlorinated methanesulfinyl moiety, and a methoxyethyl chain. This structure imparts unique chemical properties, such as polarity, thermal stability, and reactivity in nucleophilic substitution or oxidation reactions.

Properties

Molecular Formula

C4H9ClO2S

Molecular Weight

156.63 g/mol

IUPAC Name

1-(chloromethylsulfinyl)-2-methoxyethane

InChI

InChI=1S/C4H9ClO2S/c1-7-2-3-8(6)4-5/h2-4H2,1H3

InChI Key

BXGQKMRSBUGXQA-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloromethanesulfinyl-2-methoxyethane can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with methoxyethanol. The reaction typically occurs under anhydrous conditions and requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloromethanesulfinyl-2-methoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chloromethanesulfinyl-2-methoxyethane involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, where the chlorine atom is replaced by other nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups differentiate it from analogs:

  • Methoxyethyl Chain : Similar to 1-azido-2-(2-iodoethoxy)ethane (), the methoxy group contributes to ether-like stability and moderate volatility.

Physical and Chemical Properties

Property 1-Chloromethanesulfinyl-2-methoxyethane (Inferred) 1-Chloro-2-methoxyethane () 1-Chloro-2-[({[(2-chloroethyl)sulfanyl]methoxy}methyl)sulfanyl]ethane ()
Molecular Weight ~170–200 g/mol 94.5 g/mol ~250–300 g/mol
Boiling Point Estimated 150–180°C (polarity) 85–90°C Likely >200°C (higher molecular weight)
Solubility High in polar solvents Soluble in ethers, alcohols Limited solubility (non-polar domains)
Reactivity Susceptible to oxidation (S=O) Stable under anhydrous conditions Thioether linkages prone to radical reactions

Stability Under Environmental Conditions

  • Compared to dichlorodiphenyltrichloroethane (DDT, ), this compound likely degrades faster due to hydrolytic susceptibility of the sulfinyl group.

Limitations and Knowledge Gaps

  • Data Availability: No direct experimental data (e.g., crystallography, NMR) are provided in the evidence for the target compound. Inferences rely on structural analogs.
  • Toxicological Profile : Safety data must be extrapolated from related chloroethers (), which require handling under inert atmospheres.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.